molecular formula C18H16BrNO4 B307896 (3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B307896
M. Wt: 390.2 g/mol
InChI Key: LDVUVYZKKBYGOL-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various cellular targets. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and viral replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been shown to induce apoptosis in cancer cells. In addition, ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a fluorescent probe in imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using ((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential therapeutic applications, including its anticancer and antiviral properties. This compound has also been shown to have potential use as a fluorescent probe in imaging studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

For research on (((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one include further studies on its potential therapeutic applications, including its anticancer and antiviral properties. This compound could also be studied for its potential use in imaging studies as a fluorescent probe. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using various methods, including the condensation of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 5-bromoindole-3-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

((3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications, including its anticancer and antiviral properties. It has been shown to inhibit the growth of cancer cells and the replication of viruses. This compound has also been studied for its potential use as a fluorescent probe in imaging studies.

properties

Product Name

(3Z)-5-bromo-3-(2,3,4-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(2,3,4-trimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H16BrNO4/c1-22-15-7-4-10(16(23-2)17(15)24-3)8-13-12-9-11(19)5-6-14(12)20-18(13)21/h4-9H,1-3H3,(H,20,21)/b13-8-

InChI Key

LDVUVYZKKBYGOL-JYRVWZFOSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)OC)OC

SMILES

COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC)OC

Origin of Product

United States

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